molecular formula C44H42N2O4P2 B14078928 N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer

N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer

Cat. No.: B14078928
M. Wt: 724.8 g/mol
InChI Key: IOUUYKLZLCCQKY-RDZUOOCMSA-N
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Description

[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple benzodioxaphosphepin rings and stereoisomeric configurations

Properties

Molecular Formula

C44H42N2O4P2

Molecular Weight

724.8 g/mol

IUPAC Name

7-N,7-N,15-N,15-N-tetrakis[(1S)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine

InChI

InChI=1S/C44H42N2O4P2/c1-31(35-19-9-5-10-20-35)45(32(2)36-21-11-6-12-22-36)51-47-39-27-17-29-41-43(39)44-40(48-51)28-18-30-42(44)50-52(49-41)46(33(3)37-23-13-7-14-24-37)34(4)38-25-15-8-16-26-38/h5-34H,1-4H3/t31-,32-,33-,34-,51?,52?/m0/s1

InChI Key

IOUUYKLZLCCQKY-RDZUOOCMSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N([C@@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C5C(=CC=C4)OP(OC6=CC=CC(=C65)O3)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxaphosphepin core, followed by the introduction of the diamine groups and the stereoisomeric phenylethyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled conditions, with specific solvents and temperatures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound

Scientific Research Applications

[1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1,3,2]Benzodioxaphosphepino[6,5,4-def][1,3,2]benzodioxaphosphepin-5,11-diamine, N5,N5,N11,N11-tetrakis[(1S)-1-phenylethyl]-, stereoisomer involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets involved depend on the specific application and the environment in which the compound is used.

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